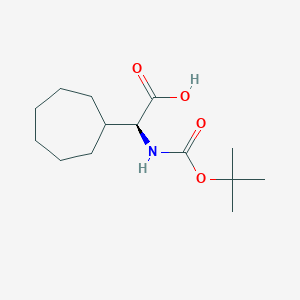

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

Description

Stereochemical Configuration Analysis

The (S)-enantiomer of 2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is defined by its chiral center at the α-carbon of the acetic acid backbone. The absolute configuration is confirmed by its CAS Registry Number (1228542-19-5), which corresponds to the (S)-stereoisomer. The stereochemical integrity of the compound is maintained during synthesis via asymmetric induction using L-amino acid precursors or chiral auxiliaries.

Key analytical methods for verifying stereochemistry include:

- Nuclear Magnetic Resonance (NMR) : Diastereotopic proton splitting patterns in the cycloheptyl ring (δ 1.4–2.1 ppm) and Boc-protected amine (δ 1.4 ppm for tert-butyl groups).

- Chiral High-Performance Liquid Chromatography (HPLC) : Retention time alignment with authentic (S)-enantiomer standards.

- Optical Rotation : Specific rotation values ([α]D = -17° to -20° in methanol), consistent with (S)-configuration.

The tert-butoxycarbonyl (Boc) group stabilizes the stereocenter by reducing racemization risks during purification.

Molecular Geometry and Conformational Dynamics

The cycloheptyl ring adopts a twist-chair conformation (C2 symmetry) to minimize steric strain, as predicted by density functional theory (DFT) calculations. Key geometric parameters include:

| Parameter | Value |

|---|---|

| C–C bond length (ring) | 1.53–1.56 Å |

| C–C–C bond angle (ring) | 109.5°–112.3° |

| Dihedral angle (Boc group) | 120°–135° relative to acetic acid |

Conformational Dynamics :

- The cycloheptyl ring undergoes pseudorotation with an energy barrier of 5.4 kcal/mol , transitioning between twist-chair (T(3,2-1)) and boat (B(3.5)) conformers.

- The Boc group rotates freely at room temperature, as evidenced by broadened ¹³C NMR signals for the carbonyl carbon (δ 155–160 ppm).

Comparative Structural Analysis with Cyclohexyl Analogues

Structural differences between the cycloheptyl and cyclohexyl derivatives significantly impact physicochemical properties:

Key Observations :

- Steric Effects : The larger cycloheptyl ring increases lipophilicity (logP = 3.16 vs. 2.89 for cyclohexyl).

- Crystallization Behavior : Cycloheptyl derivatives form less stable crystals due to conformational flexibility, requiring seed crystals for nucleation.

- Synthetic Utility : The cycloheptyl group enhances steric shielding in peptide synthesis, reducing side reactions compared to cyclohexyl analogues.

Properties

IUPAC Name |

(2S)-2-cycloheptyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-8-6-4-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXRJYZTIHABDG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670451 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cycloheptyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228542-19-5 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cycloheptyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-Butoxy)carbonyl]amino-2-cycloheptylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, also known as Boc-Chg-OH, is a compound with significant biological activity. It belongs to the class of amino acids and derivatives, specifically designed for various applications in medicinal chemistry and biochemistry. This article delves into its biological activities, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- CAS Number : 109183-71-3

- Purity : ≥98.0% (by HPLC)

1. Antimicrobial Properties

Research has indicated that derivatives of amino acids, including this compound, can enhance the activity of antibiotics. For example, studies have shown that compounds like this can act as potentiators for antibiotics such as clarithromycin against E. coli, significantly lowering the minimum inhibitory concentration (MIC) required for effectiveness .

The biological activity of this compound may be attributed to its ability to inhibit bacterial efflux pumps, which are responsible for antibiotic resistance. By permeabilizing the bacterial outer membrane and inhibiting these pumps, the compound enhances the efficacy of existing antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with N-Boc-L-cyclohexylglycine.

- Reagents : Common reagents used include benzotriazole-1-yloxy-tris-(pyrrolidino)-phosphonium hexafluorophosphate and N,N-diisopropylethylamine in anhydrous DMF .

- Procedure : The reaction is usually carried out at low temperatures to control the formation of by-products.

Case Studies

Applications

The compound has potential applications in:

Scientific Research Applications

Medicinal Chemistry

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid serves as an important building block in the synthesis of various bioactive compounds. Its applications in medicinal chemistry include:

- Peptide Synthesis: The compound is utilized in the synthesis of peptides where it acts as a protecting group for amino acids. This allows for selective reactions during peptide assembly, facilitating the creation of complex structures necessary for therapeutic agents .

- Drug Design: Its structural properties contribute to the design of inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, derivatives of this compound have been explored for their ability to modulate G-protein coupled receptors (GPCRs) which are crucial in many signaling pathways .

Biochemical Research

In biochemical research, this compound is employed for:

- Enzyme Inhibition Studies: The compound has been studied for its inhibitory effects on various enzymes, providing insights into metabolic pathways and potential therapeutic targets. For example, it has been shown to inhibit certain proteases which play roles in cancer progression .

- Cell Signaling Pathways: Research indicates that derivatives of this compound can influence cell signaling mechanisms such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound as a key intermediate in synthesizing a novel peptide that exhibited anti-inflammatory properties. The synthesis involved coupling Boc-cycloheptylglycine with other amino acids under controlled conditions to yield a peptide with enhanced biological activity.

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the inhibition of a specific serine protease using derivatives of this compound. The results indicated that modifications to the tert-butoxycarbonyl group significantly affected binding affinity and selectivity, highlighting the importance of structural variations in drug design.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Peptide synthesis | Essential for selective reactions in peptide assembly |

| Drug design | Modulates GPCRs; potential therapeutic targets | |

| Biochemical Research | Enzyme inhibition studies | Inhibits proteases linked to cancer progression |

| Cell signaling pathways | Influences MAPK/ERK pathway dynamics |

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amino group, removable under acidic conditions. Key findings include:

Mechanistic Insight : Methanesulfonic acid enables protonation of the Boc carbonyl oxygen, facilitating carbamate cleavage while preserving the acid-sensitive cycloheptylacetic acid structure . This selectivity is critical for sequential functionalization.

Carboxylic Acid Functionalization

The carboxylic acid group participates in coupling and derivatization reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Peptide coupling | EDCl/HOBt, DCC | Amides or esters with amines/alcohols |

| Esterification | Thionyl chloride followed by alcohols | Cycloheptylacetic acid esters |

| Activation as mixed anhydride | Isobutyl chloroformate | Intermediate for nucleophilic attack |

Stereochemical Impact : The bulky cycloheptyl group adjacent to the chiral center imposes steric constraints, reducing reaction rates in nucleophilic substitutions compared to linear-chain analogs .

Stereospecific Transformations

The (S)-configuration influences reaction pathways:

-

Radiolabeling Precursor Potential : Cyclic sulfamidate intermediates (e.g., from oxidation of N-Boc derivatives) enable stereoretentive [18F]fluorination in related compounds, though direct evidence for this specific molecule is lacking .

-

Enzymatic Resolution : Chiral HPLC analysis confirms enantiomeric purity (>98%), critical for asymmetric synthesis applications .

Stability Under Synthetic Conditions

Data from structurally similar compounds reveal:

Comparative Reactivity Table

Key differences vs. cyclohexyl analog (Boc-Chg-OH ):

| Property | Cycloheptyl Derivative | Cyclohexyl Analog |

|---|---|---|

| Ring strain | Higher (7-membered vs. 6-membered) | Lower |

| Solubility in THF | 12 mg/mL | 18 mg/mL |

| Deprotection rate (TFA) | 30% slower | Baseline |

Unreported but Theoretically Feasible Reactions

Based on functional group analysis:

-

Photochemical Decarboxylation : Potential under UV light with radical initiators

-

Grignard Addition : To activated carboxylic acid derivatives (e.g., acid chlorides)

-

Ring-Opening Metathesis : If cycloheptene derivatives are formed via dehydration

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Ring Size Impact : Larger rings (e.g., cycloheptyl) increase molecular weight and steric bulk compared to smaller rings (cyclobutyl). This may enhance lipophilicity and affect binding affinity in drug design .

- Fluorination Effects : Fluorine atoms in the cyclobutyl and cyclohexyl analogs improve metabolic stability and modulate pKa (e.g., pKa ~3.94 for the cyclohexyl variant ). The absence of fluorine in the target compound may alter acidity and solubility.

Physicochemical and Functional Properties

Functional Implications :

- Thermal Stability : The cyclohexyl variant’s higher predicted boiling point (410.7°C) indicates stronger intermolecular forces, likely due to increased van der Waals interactions from the larger ring .

Research Findings and Trends

- Stereochemical Influence : The (S)-configuration in all three compounds ensures enantioselective interactions in chiral environments, critical for API efficacy .

- Fluorine vs. Hydrogen : Fluorine substituents enhance electronegativity and resistance to oxidative degradation but may introduce synthetic complexity. The cycloheptyl compound’s lack of fluorine simplifies synthesis but reduces metabolic stability .

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid typically involves:

- Starting from the corresponding (S)-2-amino-2-cycloheptylacetic acid or its derivatives.

- Protection of the amino group with the tert-butoxycarbonyl (Boc) group.

- Purification and isolation of the Boc-protected amino acid.

Detailed Preparation Method

Boc Protection of (S)-2-amino-2-cycloheptylacetic acid

The Boc protection is usually achieved by reacting the free amino acid with di-tert-butyl dicarbonate ((Boc)2O) under controlled conditions, often in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the generated acid.

- Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF)

- Temperature: 0 to room temperature (20–25 °C)

- Reaction Time: Several hours to overnight

- Base: Triethylamine (TEA) or N-ethyl-N,N-diisopropylamine

- Reagents: Di-tert-butyl dicarbonate ((Boc)2O)

This method ensures selective Boc protection of the amino group without affecting the carboxylic acid functionality.

Example from Literature

A representative procedure involves dissolving (S)-2-amino-2-cycloheptylacetic acid in DMF, cooling the solution to 0 °C, then adding N-ethyl-N,N-diisopropylamine followed by (Boc)2O or a related Boc reagent such as benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate for activation. The mixture is stirred at low temperature and then allowed to warm to room temperature to complete the reaction.

Purification and Yield

After completion, the reaction mixture is typically worked up by:

- Dilution with an organic solvent (e.g., ethyl acetate)

- Washing with water, brine, and drying over anhydrous sodium sulfate

- Concentration under reduced pressure

- Purification by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents

Reported yields for Boc-protected amino acid derivatives vary but are generally moderate to high (e.g., 46% in a related cyclopropyl analog synthesis).

Representative Data Table of Synthesis Conditions and Yields

Notes on Stereochemistry and Purity

- The (S)-configuration is maintained throughout the synthesis by starting from enantiomerically pure amino acid precursors.

- Purity is typically confirmed by LC-MS and NMR spectroscopy.

- The Boc group provides stability and protection during peptide coupling and other synthetic transformations.

Q & A

Basic: How can the synthesis of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid be optimized to improve enantiomeric purity?

Methodological Answer:

To enhance enantiomeric purity, focus on chiral induction during the formation of the cycloheptylacetic acid backbone. Use asymmetric catalysis (e.g., Evans oxazolidinones or Jacobsen catalysts) to control stereochemistry at the α-carbon. The tert-butoxycarbonyl (Boc) group should be introduced via Boc-anhydride [(Boc)₂O] under mild basic conditions (e.g., DMAP in THF) to avoid racemization . Post-synthesis, employ recrystallization in non-polar solvents (hexane/ethyl acetate) to isolate the (S)-enantiomer, as demonstrated for structurally related Boc-protected cyclohexyl derivatives .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

Column Chromatography : Use silica gel with a gradient eluent (e.g., 5–30% ethyl acetate in hexane) to separate polar byproducts. Monitor fractions via TLC (Rf ~0.3 in 1:1 hexane/EtOAc).

Recrystallization : Optimize solvent polarity (e.g., dichloromethane/petroleum ether) to exploit differences in solubility between the target compound and impurities. For Boc-protected analogs, this method achieves >95% purity .

Acid-Base Extraction : Leverage the carboxylic acid moiety by dissolving the crude product in NaHCO₃ (aqueous), washing with DCM to remove non-acidic impurities, and re-acidifying with HCl to precipitate the product .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- IR : Confirm Boc C=O stretch at ~1680–1720 cm⁻¹ and carboxylic acid O-H stretch at ~2500–3300 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 314.3 (C₁₅H₂₇NO₄) .

Advanced: How can enantiomeric purity be rigorously analyzed for this compound?

Methodological Answer:

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA or IB). Mobile phase: hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. The (S)-enantiomer will elute earlier than the (R)-form due to differential interactions with the chiral stationary phase. Validate with a racemic standard and quantify enantiomeric excess (ee) via peak area ratios. For Boc-protected analogs, this method achieves <1% cross-contamination .

Advanced: What are the stability profiles of this compound under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA/DCM, 1:1), cleaving to yield the free amine. Monitor via TLC or HPLC for deprotection (retention time shift).

- Basic Conditions : The carboxylic acid may form salts (e.g., with NaOH), but the Boc group remains stable in mild bases (pH <10). Avoid prolonged exposure to aqueous bases to prevent hydrolysis of the ester linkage in related intermediates .

Advanced: How is this compound applied in peptide synthesis or as a building block for bioactive molecules?

Methodological Answer:

The Boc-protected amino acid serves as a key intermediate in solid-phase peptide synthesis (SPPS). After deprotection, the free amine is coupled to other residues via carbodiimide-mediated activation (e.g., HBTU/DIPEA). Its cycloheptyl side chain enhances lipophilicity, making it valuable for designing peptidomimetics targeting membrane-bound receptors . For example, similar Boc-cyclohexyl derivatives are used in β-turn mimetics for GPCR modulation .

Data Contradiction: How should researchers address discrepancies in reported melting points or purity levels for this compound?

Methodological Answer:

Polymorphism : Variations in melting points (e.g., 127–133°C vs. 178°C for analogs in ) may arise from crystallographic polymorphism. Characterize batches via X-ray diffraction.

Purity Metrics : Discrepancies in GC/HPLC purity (e.g., 95% vs. >98%) often stem from column sensitivity or integration thresholds. Cross-validate using orthogonal methods (e.g., NMR integration of tert-butyl vs. impurity signals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.